An In-depth Technical Guide to the Physical Properties of (R)-2-amino-2-(4-chlorophenyl)ethanol
An In-depth Technical Guide to the Physical Properties of (R)-2-amino-2-(4-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of (R)-2-amino-2-(4-chlorophenyl)ethanol in Chiral Synthesis
(R)-2-amino-2-(4-chlorophenyl)ethanol, also known as (R)-4-chlorophenylglycinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its structural motif, featuring a stereocenter bearing both an amino and a hydroxyl group, makes it a valuable chiral building block for the asymmetric synthesis of a variety of biologically active molecules. The precise three-dimensional arrangement of these functional groups is often critical for the efficacy and selectivity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core physical properties of (R)-2-amino-2-(4-chlorophenyl)ethanol, offering a foundational dataset for researchers and developers working with this key chiral intermediate.
Chemical Identity and Molecular Structure
A clear understanding of the fundamental identifiers and structural representation of a compound is paramount for any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)ethanol | [1] |
| Synonyms | (R)-4-chlorophenylglycinol, (R)-b-Amino-4-chloro-benzeneethanol | |
| CAS Number | 1067658-27-8 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| InChI Key | AJASJZNNGLIKBY-QMMMGPOBSA-N | [1] |
| SMILES | C1=CC(=CC=C1N)Cl | [1] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various experimental and process conditions. This section details the key physicochemical parameters of (R)-2-amino-2-(4-chlorophenyl)ethanol.
Melting Point
Boiling Point
Given its molecular weight and functional groups, (R)-2-amino-2-(4-chlorophenyl)ethanol is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. Precise experimental data is not currently available in the public domain.
Solubility Profile
The solubility of (R)-2-amino-2-(4-chlorophenyl)ethanol is a crucial parameter for its use in synthesis, purification, and formulation. Due to the presence of both polar (amino and hydroxyl) and non-polar (chlorophenyl) groups, it is expected to exhibit solubility in a range of solvents. The hydrochloride salt of the related 2-amino-1-(4-chlorophenyl)ethanol is noted to be soluble in water.[2] Generally, chiral amino alcohols show varying degrees of solubility in organic solvents, a property that is exploited in their synthesis and purification.
A qualitative assessment of solubility in common laboratory solvents is essential for practical applications.
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to soluble | The polar amino and hydroxyl groups can form hydrogen bonds with water, but the hydrophobic chlorophenyl ring limits extensive solubility. |
| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate both the polar functional groups and the aromatic ring. |
| Dichloromethane | Soluble | A polar aprotic solvent that can interact favorably with the molecule. |
| Toluene | Sparingly soluble | The non-polar nature of toluene makes it a less effective solvent for the polar functional groups. |
| Hexane | Insoluble | A non-polar solvent that is unlikely to effectively solvate the polar amino alcohol. |
Optical Activity: The Signature of Chirality
As a chiral molecule, (R)-2-amino-2-(4-chlorophenyl)ethanol rotates the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric identity and purity of the compound. The sign of the rotation (+) or (-) for a specific enantiomer must be determined experimentally. While a specific value for the title compound is not available in the provided search results, the absolute configuration can be assigned by comparing the sign of the optical rotation with literature data for analogous compounds.
Spectroscopic Characterization: Fingerprinting the Molecule
Spectroscopic data provides unambiguous confirmation of the chemical structure and is indispensable for quality control. While specific spectra for (R)-2-amino-2-(4-chlorophenyl)ethanol are not directly provided in the search results, typical spectral characteristics can be inferred based on its structure. ChemicalBook is a potential source for these spectra.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:
-
Aromatic protons: A set of doublets in the aromatic region (~7.2-7.4 ppm) corresponding to the four protons on the 4-chlorophenyl ring.
-
Methine proton (-CH(NH₂)-): A multiplet, likely a triplet or doublet of doublets, in the region of 3.5-4.5 ppm.
-
Methylene protons (-CH₂OH): Two diastereotopic protons that will likely appear as a multiplet or two separate signals in the region of 3.5-4.0 ppm.
-
Amine and Hydroxyl protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts (in ppm) would be:
-
Aromatic carbons: Four signals in the aromatic region (~125-145 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
-
Methine carbon (-CH(NH₂)-): A signal in the range of 50-65 ppm.
-
Methylene carbon (-CH₂OH): A signal in the range of 60-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.
-
C-H stretching (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Peaks around 1600 cm⁻¹.
-
C-O stretching: A strong band in the region of 1000-1200 cm⁻¹.
-
C-N stretching: A band in the region of 1000-1200 cm⁻¹.
-
C-Cl stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₈H₁₀ClNO would be observed at m/z = 171 (for ³⁵Cl) and 173 (for ³⁷Cl) with an approximate ratio of 3:1. Common fragmentation pathways would involve the loss of small molecules such as H₂O, NH₃, or cleavage of the C-C bond between the chiral center and the hydroxymethyl group.
Experimental Methodologies for Physical Property Determination
The following section outlines standardized protocols for the experimental determination of the key physical properties discussed.
Workflow for Physical Property Characterization
Caption: A logical workflow for the synthesis, purification, and subsequent physical property characterization of (R)-2-amino-2-(4-chlorophenyl)ethanol.
Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline (R)-2-amino-2-(4-chlorophenyl)ethanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow range (e.g., < 1 °C) is indicative of high purity.
Protocol for Qualitative Solubility Assessment
-
Sample Preparation: Approximately 10-20 mg of (R)-2-amino-2-(4-chlorophenyl)ethanol is placed into a series of small test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, toluene, hexane) is added.
-
Observation: The tubes are agitated (e.g., vortexed) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Classification: The solubility is visually assessed and classified as soluble (forms a clear solution), sparingly soluble (partially dissolves or forms a cloudy suspension), or insoluble (no apparent dissolution).
Protocol for Specific Rotation Measurement
-
Solution Preparation: A precise mass of (R)-2-amino-2-(4-chlorophenyl)ethanol is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask to create a solution of known concentration (c, in g/mL).
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank).
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)
Safety and Handling
While a specific safety data sheet (SDS) for (R)-2-amino-2-(4-chlorophenyl)ethanol was not found in the search results, general precautions for handling chiral amino alcohols should be followed. These compounds are typically eye and skin irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For the hydrochloride salt of the related 2-amino-1-(4-chlorophenyl)ethanol, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
This technical guide provides a consolidated overview of the key physical properties of (R)-2-amino-2-(4-chlorophenyl)ethanol, a vital chiral building block in modern organic synthesis. While some experimental data remains to be definitively established in publicly accessible literature, the provided information on its chemical identity, expected physicochemical properties, spectroscopic characteristics, and standardized experimental protocols offers a valuable resource for researchers and developers. Accurate and thorough characterization of this compound is a critical step in ensuring the quality, reproducibility, and success of complex synthetic endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42579781, (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link].
